Diethyl succinate is a diester of succinic acid with ethanol. It is a colorless liquid with a faint, agreeable odor, often described as fruity or mildly sweet. [, , ] In scientific research, diethyl succinate serves as a versatile compound with applications spanning from biofuel research to metabolic imaging. [, ]
Diethyl succinate is an organic compound classified as a diester of succinic acid. It is characterized by its pleasant fruity odor and is used in various applications, including as a solvent, plasticizer, and in the synthesis of other organic compounds. The compound is typically derived from the esterification of succinic acid with ethanol.
Diethyl succinate can be sourced from natural and synthetic processes. It is found in trace amounts in some fruits and is produced synthetically through chemical reactions involving succinic acid and ethanol.
Diethyl succinate belongs to the class of compounds known as esters, specifically diesters, due to the presence of two ethyl groups attached to the succinate moiety. Its chemical formula is , and it has a molecular weight of 174.14 g/mol.
The synthesis of diethyl succinate can be achieved through several methods, primarily focusing on the esterification process. Two notable methods include:
In the esterification process, the reaction can be represented as follows:
The use of catalysts enhances the reaction rate and yield. Reactive distillation offers improved efficiency by integrating reaction and separation processes.
Diethyl succinate can undergo various chemical reactions:
The hydrolysis reaction can be represented as:
This reaction is crucial for recycling diethyl succinate back into its parent components.
The mechanism for the formation of diethyl succinate via esterification involves several steps:
The reaction kinetics are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.
Diethyl succinate has several scientific and industrial applications:
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